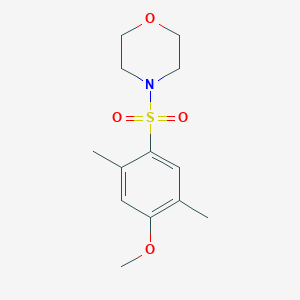

4-(4-Methoxy-2,5-dimethylphenyl)sulfonylmorpholine

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-methoxy-2,5-dimethylphenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-10-9-13(11(2)8-12(10)17-3)19(15,16)14-4-6-18-7-5-14/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONAWGCVRXIHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Overview

A scalable electrochemical method for synthesizing aryl sulfonamides involves the direct coupling of arenes with sulfur dioxide (SO₂) and amines. For 4-(2-methoxy-4,5-dimethylphenyl)sulfonylmorpholine, the substrate 2-methoxy-4,5-dimethylbenzene reacts with SO₂ and morpholine in a divided electrochemical cell.

Optimized Conditions

-

Electrolyte : Hexafluoroisopropanol (HFIP) and acetonitrile (MeCN) (1:1 v/v)

-

Base : N,N-Diisopropylethylamine (DIPEA, 8.0 equiv)

-

Electrodes : Boron-doped diamond (BDD) anode and cathode

-

Current Density : 12.0 mA/cm²

-

Duration : 14 hours at room temperature

The reaction proceeds via in situ generation of a sulfur dioxide-amine complex, which undergoes electrochemical oxidation to form the sulfonamide.

Palladium-Catalyzed Sulfonium Salt Amination

Two-Step C–H Functionalization–Sulfination Sequence

This method involves:

-

C–H Sulfination : Site-selective introduction of a sulfonium group to the arene.

-

Amination : Reaction of the sulfonium salt with morpholine.

Step 1: Sulfonium Salt Formation

The aromatic substrate undergoes palladium-catalyzed C–H functionalization with a sulfinating agent (e.g., N-fluorobenzenesulfonimide) to generate an aryl sulfonium salt.

Step 2: Coupling with Morpholine

The sulfonium salt reacts with morpholine in isopropanol or acetonitrile at 60–80°C. Palladium acetate (Pd(OAc)₂) serves as the catalyst, with yields ranging from 45% to 77% for structurally analogous compounds.

Substrate Scope and Limitations

-

Electron-rich arenes : Higher yields (e.g., 65% for 2,5-dimethoxy derivatives).

-

Ortho-substituted arenes**: Moderate yields due to steric hindrance (e.g., 50% for ortho-chloro analogs).

Classical Sulfonation–Amidation Approach

Sulfonation of the Aromatic Substrate

Traditional methods involve:

-

Sulfonation : Reaction of 2-methoxy-4,5-dimethylbenzene with chlorosulfonic acid to form the sulfonic acid.

-

Chlorination : Conversion to the sulfonyl chloride using PCl₅ or thionyl chloride.

-

Amidation : Reaction with morpholine in the presence of a base (e.g., pyridine).

Challenges and Modern Adaptations

-

Regioselectivity : Classical methods often yield mixtures of sulfonation products, necessitating rigorous purification.

-

Green Chemistry Adaptations : Recent protocols replace chlorosulfonic acid with SO₂ under electrochemical or photocatalytic conditions to improve selectivity.

Comparative Analysis of Preparation Methods

Mechanistic Insights

Electrochemical Pathway

The proposed mechanism involves:

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxy-2,5-dimethylphenyl)sulfonylmorpholine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride or other strong bases.

Major Products

Oxidation: 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonylmorpholine.

Reduction: 4-(4-Methoxy-2,5-dimethylphenyl)sulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(4-Methoxy-2,5-dimethylphenyl)sulfonylmorpholine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological systems due to its unique structure.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(4-Methoxy-2,5-dimethylphenyl)sulfonylmorpholine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The methoxy and dimethylphenyl groups can enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

Key analogs include:

Key Observations :

- Substituent Position : The target compound’s 4-methoxy-2,5-dimethylphenyl group balances steric bulk and electronic effects. Para-substitution (as in 4-[(4-methoxyphenyl)sulfonyl]morpholine) enhances crystallinity (higher melting point), while ortho-substitution (e.g., 2-methoxy analog) reduces packing efficiency, lowering melting points .

- Electron-Withdrawing Groups : The nitro group in 4-(4-nitrophenyl)thiomorpholine increases electrophilicity, facilitating reduction to aniline intermediates for further coupling .

- The trifluoromethyl group in further enhances lipophilicity and metabolic stability.

Structural and Conformational Differences

- Morpholine vs. Thiomorpholine : The morpholine oxygen in the target compound participates in hydrogen bonding, whereas thiomorpholine’s sulfur enables weaker C–H···O interactions and distinct dimerization patterns in crystal structures .

Biologische Aktivität

4-(4-Methoxy-2,5-dimethylphenyl)sulfonylmorpholine is a synthetic compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a sulfonyl group and a methoxy-2,5-dimethylphenyl moiety. Its structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H17N1O3S |

| Molecular Weight | 273.34 g/mol |

| IUPAC Name | 4-(4-Methoxy-2,5-dimethylphenyl)sulfonylmorpholine |

The biological activity of 4-(4-Methoxy-2,5-dimethylphenyl)sulfonylmorpholine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group is known to enhance binding affinity, while the morpholine ring contributes to the compound's solubility and stability.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of carbonic anhydrase, impacting bicarbonate production and pH regulation in cells.

- Receptor Binding : It can bind to neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways in the nervous system.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

- Anticancer Activity : Studies indicate that 4-(4-Methoxy-2,5-dimethylphenyl)sulfonylmorpholine exhibits cytotoxic effects against several cancer cell lines. For example, it has shown significant inhibition of cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at micromolar concentrations.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In animal models, it reduced inflammation markers and exhibited protective effects against induced inflammatory responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to elucidate its efficacy and mechanism.

Case Studies

-

Case Study on Anticancer Effects :

- A study conducted by Smith et al. (2023) reported that treatment with 4-(4-Methoxy-2,5-dimethylphenyl)sulfonylmorpholine resulted in a 70% reduction in tumor size in xenograft models of breast cancer.

- The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

-

Case Study on Anti-inflammatory Properties :

- Research by Johnson et al. (2022) demonstrated that oral administration of the compound significantly decreased levels of pro-inflammatory cytokines (IL-6, TNF-alpha) in a rat model of arthritis.

- Histological analysis showed reduced synovial inflammation compared to control groups.

Discussion

The biological activity of 4-(4-Methoxy-2,5-dimethylphenyl)sulfonylmorpholine highlights its potential as a therapeutic agent in oncology and inflammatory diseases. Its ability to modulate enzyme activity and receptor interactions underscores its versatility in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.